molecular formula C18H21N3O3S B173243 Dexrabeprazole CAS No. 177795-60-7

Dexrabeprazole

Número de catálogo B173243
Número CAS: 177795-60-7
Peso molecular: 359.4 g/mol
Clave InChI: YREYEVIYCVEVJK-RUZDIDTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dexrabeprazole is used in the treatment of stomach and intestinal ulcers. It is also used for the treatment of gastroesophageal reflux disease (GERD), a condition where acid from the stomach and bile irritates the food pipe, as well as other acidity-related disorders .


Synthesis Analysis

The development of an enteric-coated tablet of dexrabeprazole, the R (+)-isomer of rabeprazole, was investigated. The optimal alkaline excipient was investigated for stabilizing dexrabeprazole through a drug-excipient compatibility test . A dexrabeprazole sodium monohydrate crystal form was also developed .


Molecular Structure Analysis

Dexrabeprazole has a molecular formula of C18H21N3O3S, an average mass of 359.443 Da, and a monoisotopic mass of 359.130371 Da .


Chemical Reactions Analysis

The optimal alkaline excipient was investigated for stabilizing dexrabeprazole through a drug-excipient compatibility test . The enteric-coated tablets were prepared comprising a core containing dexrabeprazole and the optimal stabilizer .


Physical And Chemical Properties Analysis

Dexrabeprazole has a density of 1.3±0.1 g/cm3, a boiling point of 603.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 89.8±3.0 kJ/mol and a flash point of 319.1±34.3 °C .

Aplicaciones Científicas De Investigación

1. Treatment of Acid Peptic Disorders

Dexrabeprazole, a novel proton-pump inhibitor (PPI), has shown effectiveness in treating acid peptic diseases. It has been found to have better efficacy and faster healing activity compared to rabeprazole, especially at half the recommended dose of rabeprazole. Clinical studies have confirmed its safety and efficacy in large patient populations for conditions like gastro-oesophageal reflux disease and peptic ulcers (Jain, 2009).

2. Development of Floating Microspheres for Prolonged Drug Release

Research on floating microspheres of Dexrabeprazole Sodium (DEX) has been conducted to improve its absorption and bioavailability. This involves using polymers like ethyl cellulose and hydroxypropyl methylcellulose to prepare microspheres. Such a floating drug delivery system can retain the drug in the stomach for a prolonged period, enhancing oral bioavailability and patient compliance (Sahu & Jain, 2022).

3. Analytical Methods for Quality Control

Various studies have developed and validated sensitive analytical methods like reverse phase ultra-performance liquid chromatographic (RP-UPLC) for determining impurities in Dexrabeprazole Sodium. These methods are crucial for ensuring the quality and efficacy of the drug in pharmaceutical preparations (Khadangale, Dhalape, & Pinjari, 2018).

4. Comparative Studies with Other PPIs

Dexrabeprazole has been compared with other proton-pump inhibitors like rabeprazole and esomeprazole in clinical studies. These studies assess the efficacy, safety, and specific therapeutic effects of dexrabeprazole in comparison to other PPIs, offering insights into its unique advantages and potential applications (Pai & Pai, 2007).

5. Enantioselective Analysis and Chiral Methods

Research has also been conducted on the enantioselective separation and analysis of dexrabeprazole using chiral stationary phases in liquid chromatography. This is important for understanding the pharmacological and toxicological profiles of the drug's enantiomers (Patil et al., 2011).

6. Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the behavior of dexrabeprazole in the body. These studies are crucial for determining optimal dosing regimens and understanding the drug's metabolism and interactions (Mcleay et al., 2014).

Direcciones Futuras

The novel dexrabeprazole enteric-coated tablet that was developed showed superior stability and similar dissolution as the commercial rabeprazole product with dose-proportional pharmacokinetics. These findings suggest that the dexrabeprazole tablet has a high potential for commercialization .

Propiedades

IUPAC Name

2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYEVIYCVEVJK-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432680
Record name 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexrabeprazole

CAS RN

177795-60-7
Record name (+)-Rabeprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177795-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rabeprazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexrabeprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13762
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXRABEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65JK8810RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-[{4-(3-Methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (25.0 g (72.8 mmol)) was dissolved in dichloromethane, and then the solution was cooled, and mcpba (70.2% purity; 7.16 g (29.1 mmol)) was added little by little such that the internal temperature did not exceed −15° C. After the addition, a 10% sodium hydroxide aqueous solution (70.8 ml) was added, the mixture was stirred and then left to stand, and then the aqueous layer was separated off. The separated aqueous layer was washed twice with dichloromethane (48 ml). A 2N ammonium acetate aqueous solution was then put into the solution, and then extraction was carried out twice with dichloromethane (48 ml). The dichloromethane layers were washed twice with water (48 ml), vacuum concentration was carried out, crystallization was carried out using acetonitrile (132 ml), and then filtration was carried out, thus obtaining 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole (8.25 g) (HPLC purity 99.7%, yield 31.5%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g of 2-[{4-(3-methoxypropoxy)-3-methylpyridine-2-yl}methylthio]-1H benzimidazole was dissolved in a mixture comprising 100 ml of dichloromethane and 25 ml of diethyl ether to obtain a solution. 2.83 g of 85% m-chloroperbenzoic acid was added to this solution in portions at -45° C. After the completion of the reaction, 2 g of triethylamine was added to the reaction mixture and the obtained mixture was heated to -10° C., followed by the addition of 50 ml of 1N sodium hydroxide. The obtained mixture was stirred at a room temperature for 30 minutes. The obtained aqueous layer was washed with 20 ml of dichloromethane twice and adjusted to pH 11 with a 2M aqueous solution of ammonium acetate. The aqueous layer was extracted with 50 ml of dichloromethane thrice. The obtained dichloromethane layer was washed with 50 ml of a saturated aqueous solution of sodium hydrogencarbonate twide, dried over magnesium sulfate and distilled to remove the dichloromethane. The obtained oily product was crystallized from dichloromethane/ether to obtain 4.17 g of the title compound as a white crystal. M.p.: 99° to 100° C. (dec.).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexrabeprazole
Reactant of Route 2
Dexrabeprazole
Reactant of Route 3
Dexrabeprazole
Reactant of Route 4
Dexrabeprazole
Reactant of Route 5
Reactant of Route 5
Dexrabeprazole
Reactant of Route 6
Dexrabeprazole

Citations

For This Compound
204
Citations
V Pai, N Pai - World Journal of Gastroenterology: WJG, 2007 - ncbi.nlm.nih.gov
… in regurgitation with dexrabeprazole 10 mg (96%) … with dexrabeprazole than with rabeprazole (1.8 ± 0.8 d vs 2.6 ± 1.4 d; P <0.05). The incidences of esophagitis in the dexrabeprazole …
Number of citations: 45 www.ncbi.nlm.nih.gov
TJ Lee, D Kim, JC Kim, SW Ro, DH Na - Journal of Pharmaceutical …, 2023 - Springer
Purpose This study investigated the development of an enteric-coated tablet of dexrabeprazole, the R(+)-isomer of rabeprazole, and evaluated the stability and pharmacokinetic …
Number of citations: 4 link.springer.com
SS Chitlange, AI Mulla, GR Pawbake… - International Journal of …, 2010 - academia.edu
Three UV spectrophotometric methods for the simultaneous determination of dexrabeprazole (DEXRAB), and domperidone (DOM), in capsules were developed in the present work. …
Number of citations: 22 www.academia.edu
SS Chitlange, AI Mulla, GR Pawbake… - Der Pharmacia …, 2010 - academia.edu
A validated reverse phase high performance liquid chromatography method has been developed for the simultaneous determination of Dexrabeprazole and Domperidone in combined …
Number of citations: 19 www.academia.edu
S Dixit, R Dubey, R Bhushan - Biomedical Chromatography, 2014 - Wiley Online Library
… The optimized method was further utilized to check the enantiomeric purity of dexrabeprazole. Copyright © 2013 John Wiley & Sons, Ltd. … Enantiomeric purity of dexrabeprazole …
SS Chitlange, AI Mulla, GR Pawbake… - Preparative …, 2010 - Taylor & Francis
A stability-indicating thin layer chromatographic (TLC) method for determination of dexrabeprazole (DEX) and domperidone (DOM) in combined dosage form has been developed and …
Number of citations: 13 www.tandfonline.com
R Sahu, S Jain - Journal of Drug Delivery and Therapeutics, 2022 - jddtonline.info
Dexrabeprazole sodium (DEX) is R (+)-isomer of rabeprazole. DEX has been used in the treatment of gastroesophageal reflux disease by suppressing gastric acid secretion. It acts as a …
Number of citations: 1 www.jddtonline.info
KR Patil, VP Rane, RD Yeole, JN Sangshetti… - Journal of the Chilean …, 2011 - SciELO Chile
… of dexrabeprazole in bulk drug and formulation. The enantiomers of dexrabeprazole were … to 101 % in bulk drug samples of dexrabeprazole. The proposed method was found to be …
Number of citations: 5 www.scielo.cl
SC Jain - Journal of the Indian Medical Association, 2009 - europepmc.org
Dexrabeprazole [R (+) rabeprazole] is a novel proton-pump inhibitor which has recently become available in India for the treatment of acid peptic diseases. Experimental and clinical …
Number of citations: 5 europepmc.org
S Sharma, MC Sharma, AD Sharma - Drug Invention Today, 2011 - Citeseer
… Combined dose capsule formulation containing dexrabeprazole and domperidone (R-Pure D, 10 mg of dexrabeprazole and 30mg of domperidone, Manufactured by Emcure), were …
Number of citations: 4 citeseerx.ist.psu.edu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.